Bis(cyclohexylammonium) (R)-3,3-diethoxy-2-hydroxypropyl phosphate

Description

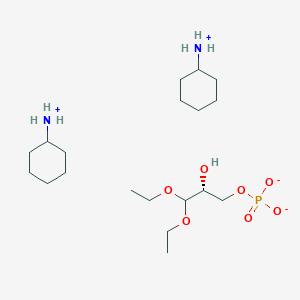

Bis(cyclohexylammonium) (R)-3,3-diethoxy-2-hydroxypropyl phosphate is an organophosphate salt characterized by its (R)-configured 3,3-diethoxy-2-hydroxypropyl ester group and bis(cyclohexylammonium) counterions. The compound’s structure combines a chiral phosphate ester with bulky cyclohexylammonium cations, which influence its solubility and stability in organic and aqueous systems.

Its applications are inferred from structurally similar compounds, such as β-Man1P bis(cyclohexylammonium) salt (), which is used in enzymatic assays to measure synthetic activity via inorganic phosphate release. The bulky cyclohexylammonium groups likely enhance solubility in non-polar matrices, making it suitable for biochemical studies .

Properties

CAS No. |

94200-60-9 |

|---|---|

Molecular Formula |

C19H43N2O7P |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

cyclohexylazanium;[(2R)-3,3-diethoxy-2-hydroxypropyl] phosphate |

InChI |

InChI=1S/C7H17O7P.2C6H13N/c1-3-12-7(13-4-2)6(8)5-14-15(9,10)11;2*7-6-4-2-1-3-5-6/h6-8H,3-5H2,1-2H3,(H2,9,10,11);2*6H,1-5,7H2/t6-;;/m1../s1 |

InChI Key |

XCBQRAPVTHQOKV-QYCVXMPOSA-N |

Isomeric SMILES |

CCOC([C@@H](COP(=O)([O-])[O-])O)OCC.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |

Canonical SMILES |

CCOC(C(COP(=O)([O-])[O-])O)OCC.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(cyclohexylammonium) ®-3,3-diethoxy-2-hydroxypropyl phosphate typically involves the reaction of dihydroxyacetone phosphate dimethyl ketal with cyclohexylamine. The reaction is carried out under reflux conditions in ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(cyclohexylammonium) ®-3,3-diethoxy-2-h

Comparison with Similar Compounds

Structural Analogs: Phosphate Esters with Varied Organic Groups

Several phosphate esters share the bis(cyclohexylammonium) counterion but differ in their ester substituents, leading to distinct properties:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance electrophilicity, favoring applications in analytical chemistry.

- Hydrophobic substituents (e.g., diethoxy in the target compound) improve lipid solubility, relevant for membrane-associated enzyme assays.

Cation Variants: Impact of Counterions

Replacing cyclohexylammonium with other cations alters physicochemical behavior:

Key Observations :

- Metal cations (e.g., Ba²⁺) form ionic lattices, increasing melting points and reducing organic solubility.

- Cyclohexylammonium salts exhibit moderate melting points (184–193°C) and compatibility with organic solvents, ideal for synthetic chemistry .

Physicochemical and Functional Comparisons

- Melting Points : Cyclohexylammonium salts generally melt between 184–193°C, whereas barium salts lack reported values but are expected to exceed 300°C due to ionic bonding .

- Reactivity: The (R)-3,3-diethoxy-2-hydroxypropyl group in the target compound may confer stereospecific interactions in enzyme-binding pockets, unlike non-chiral analogs (e.g., 2-cyanoethyl derivatives) .

- Stability : Ketal-protected variants (e.g., dihydroxyacetone dimethyl ketal) resist hydrolysis in acidic conditions, whereas nitro-substituted esters are prone to nucleophilic attack .

Q & A

Q. How can the synthesis of Bis(cyclohexylammonium) (R)-3,3-diethoxy-2-hydroxypropyl phosphate be optimized to enhance yield and enantiomeric purity?

- Methodological Answer : Synthesis optimization requires a combination of computational modeling and iterative experimental validation. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and identify energy barriers, enabling targeted adjustments to reaction conditions (e.g., solvent polarity, temperature gradients) . For enantiomeric purity, chiral chromatography (HPLC with polysaccharide-based columns) or enzymatic resolution methods can isolate the (R)-enantiomer. Ensure intermediates are rigorously characterized using NMR (¹H, ³¹P) and mass spectrometry to track stereochemical fidelity .

Q. What analytical techniques are most reliable for confirming the stereochemical integrity of the compound?

- Methodological Answer : Use a multi-technique approach:

- X-ray crystallography for absolute configuration determination.

- Circular Dichroism (CD) to correlate optical activity with enantiomeric excess.

- ²⁹Si-DEPT NMR (if applicable) to probe phosphonate group interactions.

Cross-validate results with computational models (e.g., density functional theory (DFT) for predicting NMR chemical shifts) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) during compound characterization be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or dynamic equilibria (e.g., tautomerism). Address this by:

- Variable Temperature (VT) NMR to identify temperature-dependent shifts caused by conformational changes.

- 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of functional groups.

- High-Resolution Mass Spectrometry (HRMS) to rule out isotopic or adduct interference.

Cross-reference with ACD/Labs Percepta predictions for expected spectral patterns .

Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- Forced Degradation : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation products via LC-MS and quantify using validated HPLC methods .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at standard conditions. Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds .

- pH-Rate Profiling : Correlate degradation rates with pH to identify hydrolysis-prone functional groups (e.g., phosphate esters) .

Q. How can the compound’s potential as a chiral catalyst or drug delivery vehicle be systematically evaluated?

- Methodological Answer :

- Catalytic Activity : Screen enantioselective reactions (e.g., asymmetric hydrogenation) using the compound as a ligand. Compare turnover numbers (TON) and enantiomeric excess (ee) against established catalysts .

- Drug Delivery : Conduct in vitro assays to assess cellular uptake (e.g., fluorescence tagging) and membrane interaction (e.g., surface plasmon resonance (SPR)). Use molecular dynamics simulations to model phospholipid bilayer penetration .

- Toxicity Profiling : Evaluate cytotoxicity in primary cell lines and measure metabolic stability in liver microsomes .

Data Management and Validation

Q. What computational tools are recommended for designing experiments and analyzing data contradictions?

- Methodological Answer :

- Reaction Path Search Software (e.g., GRRM, AFIR) to map reaction mechanisms and identify byproducts .

- Cheminformatics Platforms (e.g., ChemAxon, Schrödinger) for predictive logP, pKa, and solubility modeling.

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.